molecular formula C7H4N4O B572547 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1224288-95-2

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B572547
CAS No.: 1224288-95-2
M. Wt: 160.136
InChI Key: DIQULJBMUZZEJH-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring with a pyrimidine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazoles with dicarbonyl compounds. One common method is the Biginelli-type reaction, which proceeds without the need for catalysts and involves boiling the reactants in dimethylformamide (DMF) to yield the desired product . Another approach involves the reaction of substituted acetophenone with phenyl hydrazine to produce acetophenone phenylhydrazones, which are then converted to pyrazole aldehydes using phosphorus oxychloride in DMF .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its carbonitrile group, which can participate in various chemical reactions, enhancing its versatility as a synthetic intermediate. Its ability to inhibit multiple enzymes also distinguishes it from other similar compounds .

Properties

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHFRTVUQRUCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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